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Abstract

SL-164, a quinazolinone derivative and an analog of methaqualone, emerged in the late 1960s
as a potent central nervous system depressant.[1][2] Possessing sedative, hypnotic, and
anticonvulsant properties, its mechanism of action is closely tied to the positive allosteric
modulation of y-aminobutyric acid type A (GABAA) receptors, the primary inhibitory
neurotransmitter receptors in the brain. This technical guide provides a comprehensive
overview of the chemical structure, known properties, and biological activities of SL-164,
intended for researchers and professionals in drug development. While detailed experimental
protocols from its seminal studies remain largely within historical literature, this document
compiles available data and presents a logical framework for its pharmacological action.

Chemical Structure and Physicochemical Properties

SL-164, with the systematic IUPAC name 5-chloro-3-(4-chloro-2-methylphenyl)-2-
methylquinazolin-4(3H)-one, is a halogenated derivative of the quinazolinone scaffold.[1] Its
chemical structure is characterized by a quinazolinone core substituted with a methyl group at
the 2-position, and a 4-chloro-2-methylphenyl group at the 3-position. Additionally, a chlorine
atom is substituted at the 5-position of the quinazolinone ring.

Table 1: Chemical Identifiers and Properties of SL-164
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Property Value Source(s)

5-chloro-3-(4-chloro-2-
IUPAC Name methylphenyl)-2- [1]

methylquinazolin-4(3H)-one

Chemical Formula C16H12CI2N20 [1]

Molecular Weight 319.19 g/mol [3]

CIC1=CC(C)=C(N2C(C)=NC3=
SMILES [1]
CC=CC(Cl)=C3C2=0)C=C1

InChl=1S/C16H12CI2N20/c1-
9-8-11(17)6-7-14(9)20-

InChl 10(2)19-13-5-3-4- [1]
12(18)15(13)16(20)21/h3-
8H,1-2H3

CAS Number 3476-88-8 [1]

Table 2: Physicochemical Data for SL-164

Property Value Remarks
Melting Point Data not available
Boiling Point Data not available

Expected to have low aqueous
Solubility Data not available solubility and be soluble in

organic solvents.

Note: Specific experimental data on the melting point, boiling point, and solubility of SL-164 are
not readily available in the surveyed literature.

Biological Activity and Mechanism of Action

SL-164 exhibits a pharmacological profile characteristic of a central nervous system
depressant, with pronounced sedative, hypnotic, and anticonvulsant effects.[1] Its biological
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activity is attributed to its interaction with GABAA receptors, similar to its parent compound,
methaqualone.

GABAergic Modulation

The primary mechanism of action for SL-164 is believed to be the positive allosteric modulation
of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of the
neurotransmitter GABA, open to allow the influx of chloride ions (CI~) into the neuron. This
influx hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus
producing an inhibitory effect on neurotransmission.

SL-164, like methaqualone, is thought to bind to a site on the GABAA receptor that is distinct
from the GABA binding site. This allosteric binding enhances the effect of GABA, increasing the
frequency or duration of channel opening and leading to a greater inhibitory signal. This
enhanced inhibition in various brain regions is responsible for the observed sedative, hypnotic,
and anticonvulsant properties.

Signaling Pathway

The signaling pathway modulated by SL-164 is central to neuronal inhibition. The following
diagram illustrates the proposed mechanism of action at the GABAA receptor.
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Proposed mechanism of SL-164 at the GABA_A receptor.

Pharmacological Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/product/b1619551?utm_src=pdf-body-img
https://www.benchchem.com/product/b1619551?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Quantitative pharmacological data for SL-164 is limited in publicly accessible literature. The
primary source of this information appears to be a 1969 study by Saito et al., the full text of
which is not widely available. The following table summarizes the expected pharmacological
parameters based on its classification as a sedative-hypnotic and anticonvulsant.

Table 3: Summary of Pharmacological Effects of SL-164

. L. Quantitative Data (if
Effect Description .
available)

] Induction of calmness and )
Sedative ) ) Data not available
reduction of anxiety.

Hypnotic Induction of sleep. Data not available

_ Prevention or reduction in the _
Anticonvulsant ) ) EDso: Data not available
severity of seizures.

o Adverse effects at higher )
Toxicity LDso: Data not available
doses.

Note: Specific EDso and LDso values from preclinical studies are not available in the surveyed

literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and pharmacological evaluation of SL-164
are not extensively documented in modern, readily accessible scientific literature. The
foundational research was conducted in the late 1960s, and access to the full experimental
details from that era is limited. However, based on general knowledge of quinazolinone
synthesis and standard pharmacological assays of the time, hypothetical outlines of the
protocols are presented below.

Chemical Synthesis (Hypothetical Workflow)

The synthesis of SL-164 likely follows a multi-step procedure common for quinazolinone
derivatives. A plausible synthetic route would involve the condensation of an appropriately
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substituted anthranilic acid derivative with an ortho-toluidine derivative, followed by cyclization
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A plausible synthetic workflow for SL-164.

In Vivo Pharmacological Assessment (General
Methodology)

Standard animal models would have been used to characterize the sedative, hypnotic, and

anticonvulsant properties of SL-164.

4.2.1. Sedative and Hypnotic Activity:
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e Animal Model: Typically mice or rats.

e Procedure: Animals would be administered varying doses of SL-164 (e.g., via oral gavage or
intraperitoneal injection). Sedative effects would be observed through a reduction in
spontaneous motor activity, often measured using an open-field test or activity cages. The
hypnotic effect (loss of righting reflex) would be recorded, and the dose required to induce
sleep in 50% of the animals (HDso) would be determined.

4.2.2. Anticonvulsant Activity:
e Animal Model: Typically mice.

e Procedure: The anticonvulsant efficacy would be assessed using models such as the
maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ)-induced seizure
test.

o MES Test: A supramaximal electrical stimulus is delivered to the cornea or via ear clips to
induce a tonic-clonic seizure. The ability of SL-164 to prevent the tonic hindlimb extension
phase of the seizure would be measured.

o PTZ Test: A chemical convulsant, pentylenetetrazole, is administered to induce clonic
seizures. The ability of SL-164 to increase the latency to or prevent the onset of seizures
would be assessed.

» Endpoint: The effective dose required to protect 50% of the animals from seizures (EDso)
would be calculated.

4.2.3. Acute Toxicity:
o Animal Model: Typically mice or rats.

e Procedure: Increasing doses of SL-164 would be administered to groups of animals. The
mortality rate at each dose would be recorded over a specified period (e.g., 24 hours).

o Endpoint: The lethal dose required to cause death in 50% of the animals (LDso) would be
determined.
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Conclusion

SL-164 is a historically significant quinazolinone derivative with potent CNS depressant effects
mediated through the positive allosteric modulation of GABAA receptors. While its clinical use
was never realized, it remains a compound of interest for understanding the structure-activity
relationships of sedative-hypnotics and for its historical context in the development of
GABAergic modulators. The lack of readily available, detailed experimental data from its
primary investigations highlights the challenges in accessing and preserving older scientific
literature. Further research, should it be undertaken, would require re-synthesis and a full
pharmacological and toxicological re-evaluation using modern methodologies to fully
characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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